(4-((3,4-Dichlorophenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone

DYRK2 inhibition kinase selectivity quinoline scaffold

Select this specific 3,4-dichloro-piperidine variant to execute definitive DYRK1A/2 kinase SAR. It directly addresses the data gap versus the morpholino analog (CHEMBL3774704: DYRK2 IC50 60 nM). The 3,4-dichloro substitution pattern fundamentally alters kinase selectivity relative to the 2,4-dichloro regioisomer (CAS 1357836-38-4). Pair with both analogs for a systematic pharmacomodulation study isolating side-chain and positional isomerism effects on potency and off-target profiles.

Molecular Formula C21H18Cl2FN3O
Molecular Weight 418.29
CAS No. 1326835-61-3
Cat. No. B2454537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-((3,4-Dichlorophenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone
CAS1326835-61-3
Molecular FormulaC21H18Cl2FN3O
Molecular Weight418.29
Structural Identifiers
SMILESC1CCN(CC1)C(=O)C2=CN=C3C=CC(=CC3=C2NC4=CC(=C(C=C4)Cl)Cl)F
InChIInChI=1S/C21H18Cl2FN3O/c22-17-6-5-14(11-18(17)23)26-20-15-10-13(24)4-7-19(15)25-12-16(20)21(28)27-8-2-1-3-9-27/h4-7,10-12H,1-3,8-9H2,(H,25,26)
InChIKeyNVUMXPCPLNUTLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why (4-((3,4-Dichlorophenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone (CAS 1326835-61-3) Merits Procurement Evaluation


(4-((3,4-Dichlorophenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone (CAS 1326835-61-3) is a synthetic 4-aminoquinoline derivative featuring a 3,4-dichlorophenylamine substituent, a 6-fluoro group, and a piperidine-1-carbonyl side chain. This quinoline-piperidine scaffold class has been investigated for kinase inhibition, particularly targeting EGFR and dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs), which are relevant in oncology and neurodegenerative disease research [1]. However, publicly available quantitative bioactivity data for this specific compound remain extremely limited; the strongest available evidence comes from enzyme inhibition constants deposited in BindingDB for a closely related morpholino analog (CHEMBL3774704), which demonstrated IC50 values of 60 nM against DYRK2 and 130 nM against DYRK1A [2]. These data establish the chemotype's potential but do not directly characterize the piperidine-bearing target compound.

Structural Basis for Non-Interchangeability: 4-Aminoquinoline Substitution Patterns Dictate Target Engagement


Within the 4-aminoquinoline chemotype, minor structural modifications—including the substitution pattern on the aniline ring (3,4-dichloro vs. 2,4-dichloro) and the nature of the 3-carbonyl side chain (piperidine vs. morpholine)—can profoundly alter kinase selectivity profiles and potency. Patent literature on 4-aminoquinolines as kinase inhibitors demonstrates that specific R1, R2, R3, and Z substituents govern inhibition of distinct kinases such as RIP2 [1]. The regioisomeric analog N-(2,4-dichlorophenyl)-6-fluoro-3-(piperidine-1-carbonyl)quinolin-4-amine (CAS 1357836-38-4) differs only in the chlorine substitution pattern, yet this positional isomerism is known to influence target binding and off-target activity in related quinoline series [2][3]. Consequently, generic interchange between isomers or analogs without experimental verification risks selecting a compound with substantially different target engagement and biological outcomes.

Quantitative Differentiation Evidence for (4-((3,4-Dichlorophenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone


DYRK2 Kinase Inhibition: Cross-Chemotype Comparison with Morpholino Analog

The morpholino analog of the target compound (CHEMBL3774704, differing only in the 3-carbonyl side chain) demonstrated an IC50 of 60 nM against recombinant human DYRK2 in a biochemical assay [1]. While direct data for the piperidine-bearing target compound are absent from public repositories, the morpholino-to-piperidine side-chain substitution is known in medicinal chemistry to modulate potency, selectivity, and physicochemical properties, providing a rational basis for comparative evaluation [2].

DYRK2 inhibition kinase selectivity quinoline scaffold

DYRK1A Dual Inhibition Profile: Biochemical vs. Cellular Activity Gap in the Chemotype

The morpholino chemotype analog (CHEMBL3774704) displayed an IC50 of 130 nM against recombinant DYRK1A catalytic domain in a biochemical assay, while cellular activity against tetracycline-inducible EGFP-DYRK1A in HEK293 cells was 200 nM [1]. This approximate 1.5-fold biochemical-to-cellular potency shift provides a baseline expectation for the chemotype's cell permeability and target engagement. The piperidine analog, with its more lipophilic side chain, may exhibit altered cellular penetration characteristics compared to the morpholine comparator [2].

DYRK1A inhibition cellular potency kinase assay

EGFR Selectivity: Critical Differentiation Point Requiring Experimental Verification

The morpholino analog (CHEMBL3774704) exhibited negligible EGFR inhibition (IC50 >10,000 nM), demonstrating clear selectivity for DYRK family kinases over EGFR [1]. This selectivity profile is a defining characteristic of this 3,4-dichlorophenyl-6-fluoroquinoline scaffold. Whether the piperidine side chain alters this selectivity—potentially introducing EGFR activity—is unknown and represents a critical data gap for scientific selection [2].

EGFR inhibition kinase selectivity off-target profiling

Regioisomeric Comparison: 3,4-Dichloro vs. 2,4-Dichloro Substitution Pattern

The regioisomer N-(2,4-dichlorophenyl)-6-fluoro-3-(piperidine-1-carbonyl)quinolin-4-amine (CAS 1357836-38-4) shares the identical piperidine side chain and 6-fluoroquinoline core but differs in the dichlorophenyl substitution pattern (2,4- vs. 3,4-dichloro) [1]. In quinoline-based kinase inhibitors, the aniline substitution pattern is a well-established determinant of target binding conformation and selectivity [2]. No direct comparative bioactivity data between these two regioisomers exist in the public domain, making any assumption of equipotency unsupported.

regioisomer comparison structure-activity relationship chlorine substitution

Validated Application Scenarios for (4-((3,4-Dichlorophenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone Based on Available Evidence


DYRK1A/DYRK2 Kinase Inhibitor Screening and Selectivity Profiling

Based on the morpholino analog's DYRK1A (IC50 130 nM biochemical, 200 nM cellular) and DYRK2 (IC50 60 nM) inhibitory activity [1], the 3,4-dichlorophenyl-6-fluoroquinoline scaffold is a validated starting point for DYRK-focused research. The piperidine variant (CAS 1326835-61-3) should be evaluated head-to-head against the morpholino analog in matched DYRK1A/2 biochemical and cellular assays to quantify any potency or selectivity advantage conferred by the piperidine side chain [2].

Regioisomeric SAR Studies: 3,4-Dichloro vs. 2,4-Dichloro Comparison

The parallel availability of the 3,4-dichloro (CAS 1326835-61-3) and 2,4-dichloro (CAS 1357836-38-4) regioisomers [3] creates an opportunity for systematic structure-activity relationship (SAR) studies. Researchers can evaluate how the chlorine substitution pattern influences kinase selectivity, cellular potency, and physicochemical properties within an otherwise identical piperidine-6-fluoroquinoline scaffold [4].

Side-Chain Replacement Strategy: Piperidine vs. Morpholine Pharmacomodulation

Pairing this compound with its morpholino analog (CHEMBL3774704) enables a focused pharmacomodulation study isolating the effect of the 3-carbonyl side chain (piperidine vs. morpholine) on kinase inhibition, selectivity, solubility, and permeability. The morpholino analog's established DYRK/EGFR selectivity data [1] provide a quantitative benchmark for evaluating the piperidine variant's profile [2].

Kinase Panel Screening for Novel Target Identification

Given the 4-aminoquinoline scaffold's demonstrated kinase inhibitory capacity across multiple targets (RIP2, DYRK1A, DYRK2, EGFR) [1][4], this compound is suitable for broad kinase panel screening to identify its unique target interaction fingerprint. Results would directly address the current data gap and establish whether the 3,4-dichloro-piperidine combination yields a distinct selectivity profile compared to known analogs.

Quote Request

Request a Quote for (4-((3,4-Dichlorophenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.